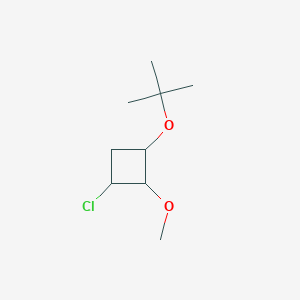
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with tert-butoxy, chloro, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with tert-butyl alcohol, methanol, and a chlorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or modify the tert-butoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Wissenschaftliche Forschungsanwendungen
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity. The chloro and methoxy groups participate in various chemical reactions, influencing the compound’s overall behavior and effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Tert-butoxy)-3-chlorocyclobutane
- 1-(Tert-butoxy)-2-methoxycyclobutane
- 1-(Tert-butoxy)-3-methoxycyclobutane
Comparison: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of both chloro and methoxy groups on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The tert-butoxy group provides steric hindrance, while the chloro and methoxy groups offer sites for further chemical modifications .
Eigenschaften
Molekularformel |
C9H17ClO2 |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
CUDPMFXVPRITGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CC(C1OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
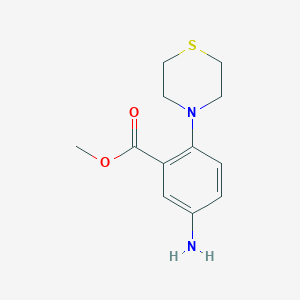
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
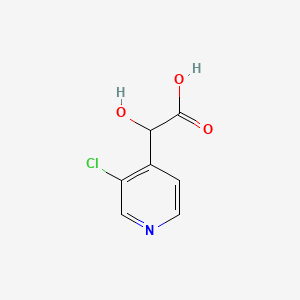
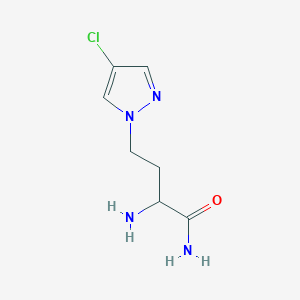

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)



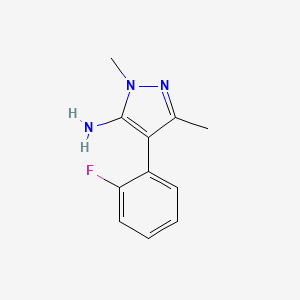
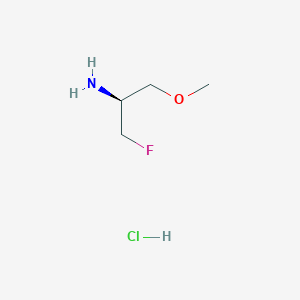
![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)

